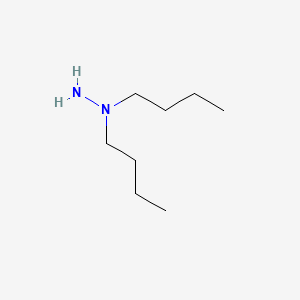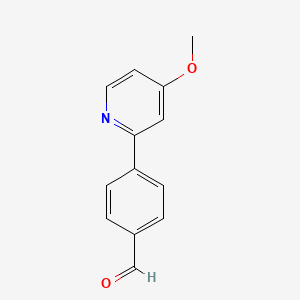
4-(4-Methoxy-2-pyridinyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxy-2-pyridinyl)benzaldehyde: is an organic compound with the molecular formula C13H11NO2. It consists of a benzaldehyde moiety substituted with a methoxy group and a pyridinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxy-2-pyridinyl)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde. The procedure allows for subsequent cross-coupling with organometallic reagents, leading to the formation of the desired benzaldehyde derivative .
Industrial Production Methods: These methods align with the principles of green chemistry .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Methoxy-2-pyridinyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and pyridinyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in carboxylic acids, while reduction leads to alcohols .
Aplicaciones Científicas De Investigación
4-(4-Methoxy-2-pyridinyl)benzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxy-2-pyridinyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxy and pyridinyl groups can also influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
4-Methoxybenzaldehyde: Similar structure but lacks the pyridinyl group.
4-(6-Methoxy-2-pyridinyl)benzaldehyde: Similar structure with a different position of the methoxy group on the pyridinyl ring.
Uniqueness: 4-(4-Methoxy-2-pyridinyl)benzaldehyde is unique due to the specific positioning of the methoxy and pyridinyl groups, which can significantly influence its chemical reactivity and biological interactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
4-(4-methoxypyridin-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-7-14-13(8-12)11-4-2-10(9-15)3-5-11/h2-9H,1H3 |
Clave InChI |
GTOKMNNCOQQLQW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC=C1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


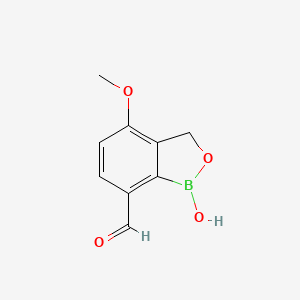

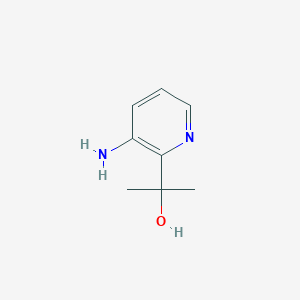
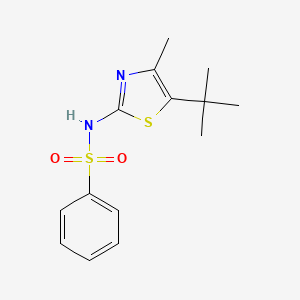


![6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13979804.png)
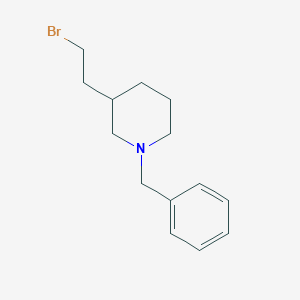
![2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B13979812.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
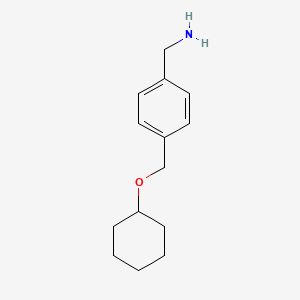
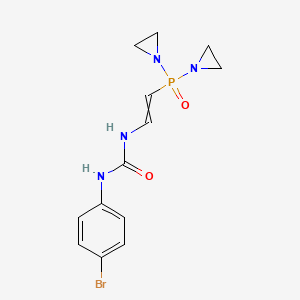
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979835.png)
